multiplolide A
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Overview
Description
Multiplolide A is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8. This compound was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. It has a role as a metabolite and an antifungal agent. It is an epoxide, a lactone and a secondary alcohol.
Scientific Research Applications
Antifungal Activity
Multiplolide A, isolated from Xylaria multiplex, has been identified for its antifungal properties. Research conducted by Boonphong et al. (2001) demonstrated that this compound exhibits significant antifungal activity against Candida albicans. This suggests its potential application in developing antifungal agents or treatments. The study highlights that this compound was not cytotoxic to certain cell lines, indicating its selectivity in antifungal action (Boonphong et al., 2001).
Chemical Synthesis
The chemical synthesis of this compound has been a subject of research, focusing on its production and structural analysis. Reddy et al. (2013) described a stereoselective synthesis process for this compound, which could be essential for its pharmaceutical applications and large-scale production. This synthesis involves various chemical techniques, emphasizing the compound's complex structure and the challenges in its laboratory production (Reddy et al., 2013).
Determination of Chemical Structure and Configuration
Research by Ramana et al. (2008) focused on the total synthesis and structural determination of this compound. The study highlighted the challenges in establishing the relative and absolute configuration of this compound. The methodology adopted in this research includes ring-closing metathesis as a key reaction, contributing to a deeper understanding of the compound’s molecular structure (Ramana et al., 2008).
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,4R,6R,7S,8E,10S)-6,7-dihydroxy-4-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-2-one |
InChI |
InChI=1S/C10H14O5/c1-5-4-7(12)6(11)2-3-8-9(15-8)10(13)14-5/h2-3,5-9,11-12H,4H2,1H3/b3-2+/t5-,6+,7-,8+,9+/m1/s1 |
InChI Key |
GSXXKILAEILYRX-JRSSMJHLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](/C=C/[C@H]2[C@H](O2)C(=O)O1)O)O |
SMILES |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
Canonical SMILES |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
Synonyms |
multiplolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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